DNP-NH-PEG4-C2-Boc
Description
Strategic Role of PEGylated Linkers in Contemporary Bioconjugation
Polyethylene (B3416737) glycol (PEG) linkers are fundamental components in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect different molecular entities such as proteins, peptides, or small molecule drugs. axispharm.comprecisepeg.com The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to improve the pharmaceutical and pharmacokinetic properties of biomolecules. koreascience.kr The PEG4 linker in DNP-PEG4-t-butyl ester is a monodisperse, or discrete, PEG, meaning it has a precisely defined length and molecular weight, which is crucial for creating homogenous conjugates. broadpharm.com
The strategic incorporation of PEG linkers into molecular designs offers several key advantages:
Improved Solubility and Stability : The inherent hydrophilicity of the PEG chain enhances the solubility of hydrophobic molecules in aqueous environments. axispharm.comprecisepeg.com This is critical for biological applications. Furthermore, PEGylation can protect conjugated molecules from enzymatic degradation and chemical instability. axispharm.comprecisepeg.compurepeg.com
Reduced Immunogenicity : The PEG chain can mask immunogenic sites on a molecule, making it less detectable by the immune system. axispharm.compurepeg.com This "stealth effect" helps to reduce immune responses and prolong the circulation time of the molecule in the body. axispharm.comkoreascience.kr
Enhanced Pharmacokinetics : By increasing a molecule's size and stability, PEGylation helps to reduce renal clearance and protects it from proteolytic enzymes. koreascience.krbroadpharm.com This extends the molecule's half-life in circulation, allowing for more effective targeting and potentially reducing the required frequency of administration in therapeutic contexts. koreascience.krpurepeg.com
Minimized Steric Hindrance : The flexible nature of the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity. precisepeg.com
These properties have made PEGylated linkers indispensable in various advanced applications, including the development of antibody-drug conjugates (ADCs), where they facilitate the precise attachment of a cytotoxic payload to an antibody for targeted cancer therapy. broadpharm.compurepeg.com They are also vital in creating advanced diagnostics and imaging tools by linking detection molecules like fluorescent dyes to targeting agents, improving localization and signal-to-noise ratios. purepeg.com
| Benefit | Description | Primary Application Area |
|---|---|---|
| Improved Solubility | Increases the solubility of hydrophobic compounds in aqueous biological fluids. axispharm.comprecisepeg.com | Drug Delivery, In-vitro Assays |
| Enhanced Stability | Protects the conjugated molecule from enzymatic and chemical degradation. precisepeg.compurepeg.com | Therapeutics, Diagnostics |
| Reduced Immunogenicity | Masks epitopes on the molecule, lowering the potential for an adverse immune response. axispharm.comkoreascience.kr | Therapeutic Proteins, In-vivo Probes |
| Extended Half-Life | Increases the hydrodynamic size, which reduces clearance by the kidneys and extends circulation time. koreascience.krbroadpharm.compurepeg.com | Therapeutics (e.g., ADCs) |
| Precise Spatial Control | The defined length of monodisperse PEG linkers allows for exact spacing between conjugated moieties. precisepeg.combroadpharm.com | Chemical Probe Design, Biosensors |
Methodological Significance of Dinitrophenyl (DNP) Moieties in Chemical Probe Development
The 2,4-dinitrophenyl (DNP) group is an organic moiety with significant utility in biochemistry and immunology, primarily because it functions as a hapten. synabs.benih.gov A hapten is a small molecule that can elicit a strong immune response when attached to a larger carrier molecule, such as a protein. synabs.benih.gov This property makes the DNP group an invaluable tool for developing chemical probes and immunoassays. Since DNP is not naturally present in biological tissues, it serves as an ideal and specific tag for detection and purification. synabs.be
The primary applications of the DNP moiety in research include:
Immunological Detection : Probes or molecules labeled with a DNP group can be specifically detected with high affinity and specificity by anti-DNP monoclonal antibodies. synabs.benih.gov This forms the basis for its use in various immunoassay formats, such as ELISA, and in immunohistochemistry. nih.govpubcompare.ai
Isotype Controls in Assays : Because of their specific binding properties, anti-DNP antibodies are frequently used as non-targeting isotype controls in both in-vitro and in-vivo studies to establish baseline readings and ensure the accuracy of experimental results. synabs.be
Detection of Oxidative Stress : DNP can be used to visualize and localize oxidative damage within tissues. synabs.be Carbonyl groups on proteins, which are a marker of oxidative stress, react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a DNP-hydrazone product that can then be detected using anti-DNP antibodies. nih.gov
UV Probe in Chromatography : The DNP group possesses strong ultraviolet (UV) absorbance, which allows it to be used as a UV probe to monitor and analyze sugar intermediates and other molecules during HPLC separation. capes.gov.br
In the context of DNP-PEG4-t-butyl ester, the DNP group functions as a reliable handle for detection or affinity purification after the molecule has been conjugated to a target via its other reactive end.
| Application | Mechanism/Principle | Field of Use |
|---|---|---|
| Hapten for Immunoassays | DNP is a small, immunogenic molecule that is recognized by specific anti-DNP antibodies. synabs.benih.gov | Immunology, Diagnostics |
| Detection of Protein Carbonyls | DNPH reacts with protein carbonyls to form DNP hydrazones, which are then detected by anti-DNP antibodies. synabs.benih.gov | Biochemistry, Oxidative Stress Research |
| Biotin-Free Detection Systems | Serves as an alternative to the biotin-streptavidin system for affinity-based detection and purification. synabs.be | Molecular Biology, Diagnostics |
| Chromatographic UV Probe | The DNP group has a strong UV absorbance (e.g., at 254 nm) useful for monitoring reactions and separations. capes.gov.br | Organic Chemistry, Analytical Chemistry |
Functional Impact of the t-Butyl Ester Protecting Group in Multistep Organic Synthesis
In multistep organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids due to its unique stability profile. thieme-connect.com It is robust and stable under a variety of reaction conditions that would cleave other types of esters, such as basic conditions (saponification) and exposure to many nucleophiles and reducing agents. thieme-connect.comlibretexts.org
The key feature of the t-butyl ester is its method of removal, or deprotection. It is readily cleaved under acidic conditions. thieme-connect.comlibretexts.orgyoutube.com This specific lability is due to the formation of a stable tertiary carbocation upon protonation, which makes the deprotection process efficient and selective. This allows chemists to deprotect the carboxylic acid without affecting other acid-labile groups that might require stronger acidic conditions for removal. For example, mild acidic treatment can selectively cleave a t-butyl ester while leaving other protecting groups intact. acs.org
The use of a t-butyl ester in a bifunctional linker like DNP-PEG4-t-butyl ester is a deliberate synthetic strategy. It allows the other end of the molecule (in this case, the DNP-PEG4-amine, if synthesized from an amino-PEG precursor) to be conjugated first. Subsequently, the t-butyl ester can be removed to reveal a free carboxylic acid. This newly exposed functional group is then available for a second conjugation step, such as forming an amide bond with an amine-containing biomolecule. This sequential reactivity is fundamental to the construction of complex bioconjugates like PROTACs or other targeted chemical probes. sigmaaldrich.comsigmaaldrich.com
| Protecting Group | Stability | Deprotection Conditions |
|---|---|---|
| Methyl Ester | Labile to both acid and base. | Acid or base hydrolysis (e.g., LiOH, HCl). libretexts.org |
| Benzyl Ester | Stable to base and mild acid. | Hydrogenolysis (e.g., H₂, Pd/C). libretexts.org |
| t-Butyl Ester | Stable to base, hydrogenolysis, and many nucleophiles. thieme-connect.com | Moderate to strong acidic conditions (e.g., TFA, HCl). thieme-connect.comlibretexts.org |
| Silyl Ester | Labile to acid and base. | Acid, base, or fluoride (B91410) ions (e.g., TBAF). libretexts.org |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSWKQPPFCMJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119326 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-31-1 | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-[(2,4-dinitrophenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dnp Peg4 T Butyl Ester and Derivatives
Foundational Synthetic Routes for DNP-PEG-t-butyl Ester Scaffolds
The dinitrophenyl group is a widely used hapten in biochemical assays, and its conjugation to PEG chains enhances the solubility and biocompatibility of the resulting molecule. axispharm.com The addition of the PEG spacer improves the stability of the DNP compound. A common and effective method for attaching a DNP moiety to a PEG chain is through the reaction of an amine-terminated PEG with an activated dinitrophenyl derivative.
One of the most prevalent reagents for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the terminal amino group of the PEG chain attacks the electron-deficient carbon atom bearing the fluorine atom on the dinitrobenzene ring. This reaction is typically efficient and results in a stable carbon-nitrogen bond.
Alternatively, DNP can be introduced using a DNP derivative that has been pre-activated with a leaving group, such as an N-hydroxysuccinimide (NHS) ester (e.g., DNP-PEG4-NHS ester). medchemexpress.comaatbio.com This activated ester readily reacts with primary amines on a PEG chain to form a stable amide bond. aatbio.com This approach is particularly useful when the PEG precursor contains a terminal amine. The hydrophilic PEG linker allows for the conjugation of multiple DNP groups to a molecule without causing precipitation issues. aatbio.com
| Method | Precursor Functional Group | DNP Reagent | Resulting Linkage |
| Nucleophilic Aromatic Substitution | Amine (-NH₂) | 1-fluoro-2,4-dinitrobenzene (FDNB) | Amine (C-N) |
| Acylation | Amine (-NH₂) | DNP-NHS Ester | Amide |
This table summarizes common methods for conjugating DNP moieties to PEG chains.
The t-butyl ester group serves as a protecting group for a carboxylic acid functionality. smolecule.com Its introduction is a key step in synthesizing bifunctional PEG linkers where one end requires protection while the other is modified. The t-butyl ester is advantageous because it is stable under many reaction conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or formic acid, to reveal the free carboxylic acid. vectorlabs.comsigmaaldrich.combroadpharm.com
A standard method for introducing this group is by reacting a hydroxy-terminated PEG with a t-butyl haloacetate, such as t-butyl bromoacetate (B1195939). google.com This reaction is typically carried out in the presence of a strong base, like potassium t-butoxide, which deprotonates the terminal hydroxyl group of the PEG, forming an alkoxide. google.com This nucleophilic alkoxide then displaces the bromide from t-butyl bromoacetate to form an ether linkage, successfully installing the t-butyl ester group at the terminus of the PEG chain. The reaction is often performed in an inert solvent like toluene. google.com
| PEG Precursor | Reagent | Base | Key Condition |
| Hydroxy-PEG (e.g., m-PEG-OH) | t-butyl bromoacetate | Potassium t-butoxide | Anhydrous, inert solvent (e.g., Toluene) |
This table outlines a typical reaction for the introduction of a t-butyl ester group onto a PEG chain.
Targeted Functional Group Transformations for Advanced Derivatization
The synthesis of DNP-PEG4-t-butyl ester can be efficiently achieved by starting with pre-functionalized PEG4-t-butyl ester precursors. These precursors already contain the PEG4 spacer and the t-butyl ester group, requiring only the final attachment of the DNP moiety. This approach allows for a more convergent and controlled synthesis.
Amino-PEG4-t-butyl ester is a versatile precursor for the synthesis of DNP-PEG4-t-butyl ester. vectorlabs.com The terminal primary amine on this molecule is a strong nucleophile that can readily react with dinitrophenylating agents. The synthesis involves the covalent attachment of the DNP group to the amino-functionalized PEG linker. smolecule.com
The most common pathway involves the reaction of Amino-PEG4-t-butyl ester with 1-fluoro-2,4-dinitrobenzene (FDNB). In this nucleophilic aromatic substitution reaction, the amino group displaces the fluoride (B91410) ion from the dinitrophenyl ring to form a stable DNP-amine linkage. This method is highly effective for attaching the DNP group. The amino group of the precursor can react with various functional groups, facilitating conjugation. smolecule.com
| Precursor | Reagent | Reaction Type | Product |
| Amino-PEG4-t-butyl ester | 1-fluoro-2,4-dinitrobenzene (FDNB) | Nucleophilic Aromatic Substitution | DNP-PEG4-t-butyl ester |
| Amino-PEG4-t-butyl ester | DNP-NHS Ester | Acylation | DNP-PEG4-t-butyl ester (amide linked) |
This table details the synthesis of DNP-PEG4-t-butyl ester from an amino-functionalized precursor.
Hydroxy-PEG4-t-butyl ester serves as another important intermediate in the synthesis of DNP-PEG derivatives. broadpharm.com The terminal hydroxyl group is less nucleophilic than a primary amine, so it typically requires activation before it can be efficiently conjugated to a DNP moiety.
One strategy involves a two-step process. First, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting activated PEG ester can then be reacted with a nucleophile like 2,4-dinitrophenoxide. Alternatively, the hydroxyl group can be converted to an amine via a Mitsunobu reaction or by tosylation followed by substitution with azide (B81097) and subsequent reduction, thereby creating the Amino-PEG4-t-butyl ester precursor discussed in the previous section.
A more direct approach involves using coupling agents to facilitate the formation of an ether linkage between the hydroxyl group and 2,4-dinitrophenol. However, the conversion of the hydroxyl group to a more reactive functional group is generally a more common and reliable strategy. medkoo.com
| Precursor | Activation/Conversion Strategy | Subsequent Reagent | Potential Linkage |
| Hydroxy-PEG4-t-butyl ester | Tosylation/Mesylation | 2,4-dinitrophenoxide | Ether |
| Hydroxy-PEG4-t-butyl ester | Conversion to Amine (e.g., via Azide) | FDNB | Amine |
This table illustrates synthetic strategies starting from a hydroxy-functionalized PEG intermediate.
In some synthetic schemes, a bifunctional PEG molecule possessing both a free carboxylic acid and a t-butyl protected carboxylic acid, such as Acid-PEG4-t-butyl ester, can be utilized. broadpharm.com The free carboxylic acid provides a reactive handle for conjugation while the other end remains protected.
The synthesis of a DNP-PEG derivative from this precursor involves the formation of an amide bond. The free carboxylic acid can be activated using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). broadpharm.comaxispharm.com Once activated, the PEG intermediate readily reacts with an amine-containing DNP derivative, such as 2,4-dinitrophenyl-ethylenediamine, to form a stable amide linkage. This method allows for the precise and directed attachment of the DNP moiety to the acid terminus of the PEG chain. axispharm.com
| Precursor | Activating Agent | DNP Reagent | Resulting Linkage |
| Acid-PEG4-t-butyl ester | EDC / HATU | Amine-functionalized DNP | Amide |
This table shows the pathway for synthesizing DNP-PEG derivatives from a carboxylic acid precursor.
Orthogonal Functionalization for Biorthogonal Click Chemistry (e.g., Alkyne, Azide, DBCO, Maleimide)
The true utility of DNP-PEG4-t-butyl ester in bioconjugation lies in its potential for further orthogonal functionalization, enabling its use in biorthogonal "click" chemistry. chempep.com This requires the introduction of specific reactive handles that are mutually inert but can selectively react with a corresponding partner. The synthesis of these derivatives typically starts from a common intermediate, such as DNP-PEG4-OH, which is obtained before the final oxidation and esterification steps mentioned previously.
Alkyne Functionalization: To introduce a terminal alkyne, DNP-PEG4-OH can be reacted with propargyl bromide or a similar propargylating agent under basic conditions, such as in the presence of sodium hydride (NaH), to form an ether linkage. nih.gov This yields DNP-PEG4-alkyne, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Azide Functionalization: For the introduction of an azide group, the hydroxyl group of DNP-PEG4-OH is first converted into a good leaving group, typically a tosylate (Ts) or mesylate (Ms), by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com The resulting DNP-PEG4-OTs or DNP-PEG4-OMs is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to afford DNP-PEG4-azide via nucleophilic substitution. mdpi.com This azide-functionalized linker is a key component for both CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC).
DBCO Functionalization: Dibenzocyclooctyne (DBCO) is a strained alkyne used in copper-free click chemistry. To introduce a DBCO moiety, DNP-PEG4-amine is a useful intermediate. DNP-PEG4-amine can be synthesized from DNP-PEG4-azide by reduction, for example, using triphenylphosphine (B44618) (the Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation. mdpi.com The resulting amine can then be coupled to a DBCO-NHS ester (N-hydroxysuccinimidyl ester) under mild basic conditions to form a stable amide bond, yielding DNP-PEG4-DBCO. medchemexpress.commedchemexpress.com
Maleimide (B117702) Functionalization: The maleimide group is highly reactive towards thiols, making it ideal for protein conjugation at cysteine residues. Similar to DBCO functionalization, DNP-PEG4-amine is a key precursor. The amine can be reacted with a maleimide derivative containing an activated ester, such as N-succinimidyl 3-maleimidopropionate, to introduce the maleimide functionality. chemicalbook.com The reaction is typically carried out in a buffered aqueous solution at a slightly basic pH.
The following table summarizes the key reactants and reaction types for the orthogonal functionalization of a DNP-PEG4 intermediate:
| Functional Group | Key Reactant(s) | Reaction Type |
| Alkyne | Propargyl bromide, NaH | Williamson ether synthesis |
| Azide | 1. TsCl or MsCl, Pyridine2. NaN3 | 1. Tosylation/Mesylation2. Nucleophilic substitution |
| DBCO | 1. PPh3, H2O (from azide) or H2/Pd-C2. DBCO-NHS ester | 1. Staudinger reduction or Hydrogenation2. Amide coupling |
| Maleimide | 1. PPh3, H2O (from azide) or H2/Pd-C2. Maleimide-NHS ester | 1. Staudinger reduction or Hydrogenation2. Amide coupling |
Innovations in Synthetic Process Development and Yield Optimization
One area of innovation lies in the optimization of reaction conditions . For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the choice of copper source, ligand, and solvent can significantly impact the reaction rate and yield. A study on the synthesis of a PEG-coumarin conjugate using CuAAC in supercritical carbon dioxide (scCO2) demonstrated the potential of environmentally benign solvents for such reactions. nih.govacs.org The study optimized parameters such as pressure, temperature, and catalyst loading to achieve a yield of over 80%. Specifically, optimal conditions were found to be 130 bar, 35 °C, and a catalyst-to-alkyne molar ratio of 0.5 over 24 hours. nih.govacs.org Increasing the reaction time to 48 hours further improved the yield to 87.14%. nih.govacs.org Such optimization studies, including the use of design of experiments (DoE) methodologies, can be applied to the synthesis of DNP-PEG derivatives to enhance efficiency and minimize side reactions.
Furthermore, the development of robust purification strategies is critical for obtaining high-purity products. The structural similarity of PEG oligomers and their derivatives can make purification by traditional column chromatography challenging. The use of specialized chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), can provide higher resolution and purity. The implementation of orthogonal protection strategies also simplifies purification by ensuring that only the desired functional group reacts at each step, thereby reducing the formation of closely related impurities. acs.org
The table below presents a summary of research findings related to yield optimization in the synthesis of functionalized PEG linkers.
| Reaction/Process | Key Findings | Reported Yield | Reference |
| CuAAC in scCO2 | Optimized pressure, temperature, and catalyst loading significantly improve yield. | 82.3% (24h), 87.1% (48h) | nih.govacs.org |
| Heterobifunctional OEG Synthesis | Desymmetrization of OEGs followed by conversion to various clickable linkers. | >95% for several steps | nih.gov |
| Monotosylation of PEG | Selective activation of one hydroxyl group in a symmetrical PEG. | High | mdpi.com |
| Azidation of Tosylated PEG | Efficient conversion of tosylate to azide. | High | mdpi.com |
These innovations, from the selection of greener solvents and the optimization of reaction parameters to the implementation of more efficient synthetic and purification strategies, are continuously improving the accessibility and quality of complex bioconjugation linkers like DNP-PEG4-t-butyl ester and its derivatives.
Elucidating Bioconjugation Mechanisms and Applications of Dnp Peg4 T Butyl Ester
Fundamental Principles Governing PEGylation in Advanced Bioconjugate Design
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) polymer chains to molecules, is a foundational strategy in drug delivery and bioconjugation. wikipedia.org This process modifies the physicochemical properties of the target molecule, such as a protein or peptide, often leading to significant pharmacological advantages. wikipedia.orgresearchgate.net These advantages include increased solubility, extended circulatory time by reducing renal clearance, and a "masking" effect that can shield the molecule from the host's immune system, thereby reducing immunogenicity and antigenicity. wikipedia.orgeuropeanpharmaceuticalreview.com The development of PEGylation has progressed from non-specific, random conjugations to site-specific methods that yield more homogeneous and well-defined products. researchgate.neteuropeanpharmaceuticalreview.com
The configuration of the PEG spacer, including its length and structure, has profound effects on the performance of the resulting bioconjugate. The PEG4 spacer in DNP-PEG4-t-butyl ester, though short, imparts critical properties.
Key Effects of the PEG4 Spacer:
Increased Hydrophilicity and Solubility: PEG is highly hydrophilic, capable of coordinating with water molecules, which increases the water solubility of hydrophobic drugs or proteins it is attached to. wikipedia.orgeuropeanpharmaceuticalreview.comthermofisher.com This property is beneficial for preventing aggregation of the bioconjugate in aqueous environments. thermofisher.com
Enhanced Hydrodynamic Size: The attachment of PEG chains increases the effective size (hydrodynamic volume) of the molecule in solution. wikipedia.orgeuropeanpharmaceuticalreview.com This increase in size is a primary factor in reducing renal clearance, thereby prolonging the conjugate's circulation time in the body. wikipedia.orgeuropeanpharmaceuticalreview.com
Steric Hindrance and Shielding: The flexible PEG chain creates a hydrated layer around the molecule, which can sterically hinder interactions with other molecules, such as proteolytic enzymes or antibodies. europeanpharmaceuticalreview.complos.org This "stealth effect" reduces immunogenicity and proteolytic degradation. plos.orgnih.gov However, the length of the PEG spacer is critical; a long spacer could potentially mask the biologically active site of a peptide or protein, impairing its function. nih.gov Conversely, a well-designed spacer provides sufficient distance between the conjugated molecules to minimize interference. plos.org
Conformational Effects: While often considered an inert spacer, studies have shown that PEG can influence the conformational properties of small, highly charged peptides, though its effect on neutral peptides is minimal. nih.govanu.edu.au The flexibility of the PEG chain allows it to act as a linker without imposing significant structural constraints on the conjugated biomolecule. thermofisher.complos.org
The following table summarizes the key biophysical and biochemical impacts of the PEG4 spacer on conjugate performance.
Table 1: Biophysical and Biochemical Effects of the PEG4 Spacer
| Property | Effect of PEG4 Spacer | Rationale |
|---|---|---|
| Solubility | Increased | The hydrophilic nature of the ethylene (B1197577) glycol repeats enhances solubility in aqueous media. thermofisher.com |
| Immunogenicity | Reduced | The PEG chain can "mask" antigenic sites on the biomolecule from the immune system. wikipedia.org |
| Proteolytic Degradation | Reduced | Steric hindrance from the PEG chain protects the biomolecule from access by proteolytic enzymes. plos.org |
| Hydrodynamic Volume | Increased | The polymer chain increases the effective size of the conjugate in solution, slowing kidney filtration. wikipedia.orgeuropeanpharmaceuticalreview.com |
| Steric Hindrance | Provided | Acts as a flexible spacer to prevent interference between the DNP tag and the conjugated biomolecule. thermofisher.complos.org |
A key feature of DNP-PEG4-t-butyl ester is its heterobifunctional nature, which allows for controlled, multi-step conjugation strategies. This is possible due to the orthogonal reactivity of the DNP and t-butyl ester groups, meaning one can be chemically manipulated without affecting the other. iris-biotech.debiosynth.com
DNP (2,4-Dinitrophenyl) Moiety: The DNP group is primarily used as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. synabs.benih.gov It is not typically used for covalent conjugation itself but serves as a powerful tool for detection and purification. Once conjugated to a target, the DNP tag can be specifically recognized by anti-DNP antibodies, enabling applications in immunoassays like ELISA, Western blotting, and immunohistochemistry. synabs.be This moiety is chemically stable under a wide range of conditions, including the acidic environment required for t-butyl ester deprotection. synabs.be
t-Butyl Ester Moiety: The t-butyl ester serves as a protecting group for a carboxylic acid. creative-peptides.com Protecting groups are essential in complex organic synthesis to temporarily block a reactive functional group, preventing it from participating in a chemical reaction. biosynth.com The t-butyl ester is particularly useful because it is stable under basic and nucleophilic conditions but can be selectively removed (deprotected) under mild acidic conditions, typically with trifluoroacetic acid (TFA). iris-biotech.depeptide.com This cleavage releases the free carboxylic acid, which can then be used for a subsequent conjugation reaction. broadpharm.com
This orthogonal protection scheme enables a sequential conjugation strategy. For instance, a biomolecule could first be linked to a different functional group on a modified version of the DNP-PEG4-t-butyl ester. Following this initial conjugation, the t-butyl ester can be deprotected to reveal the carboxylic acid, which is then available to be coupled to a second molecule.
Table 2: Reactivity and Deprotection Profiles of Functional Moieties
| Moiety | Function | Reactivity/Stability | Deprotection Condition |
|---|---|---|---|
| DNP Group | Hapten Tag | Chemically stable; used for immunological detection via anti-DNP antibodies. synabs.be | Not applicable (stable) |
| t-Butyl Ester | Carboxylic Acid Protecting Group | Stable to basic conditions and many nucleophiles. iris-biotech.depeptide.com | Mild acidic conditions (e.g., Trifluoroacetic Acid, TFA). iris-biotech.de |
Advanced Chemo- and Regioselective Ligation for Complex Biomolecular Architectures
The construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, or precisely modified proteins for surface immobilization, demands highly specific and efficient conjugation methods. biochempeg.comresearchgate.net Chemoselective and regioselective ligation reactions are foundational to this field, as they enable the covalent coupling of molecular components at defined sites, often in aqueous solution and without the need for cumbersome protecting group strategies for the biomolecules themselves. nih.govwikipedia.org DNP-PEG4-t-butyl ester serves as a valuable building block in these advanced synthetic schemes due to its trifunctional nature: the DNP hapten, the hydrophilic PEG spacer, and a protected carboxylic acid handle.
Chemoselectivity refers to the ability of a reagent to react with one specific functional group in the presence of others. nih.gov For instance, after converting DNP-PEG4-t-butyl ester into a sulfhydryl-reactive bromoacetamide derivative as described previously, it can be selectively ligated to a cysteine residue on a protein, even in the presence of numerous lysine (B10760008) residues (with amine groups) or glutamic/aspartic acid residues (with carboxyl groups). precisepeg.com This selectivity is key to achieving site-specific modification.
Regioselectivity, or the control over the site of modification, is equally critical. By introducing a unique cysteine residue into a protein's structure through genetic engineering, researchers can dictate the exact point of attachment for the DNP-PEG linker. This contrasts with less specific methods, like modifying lysine residues, which are often numerous and solvent-exposed, leading to heterogeneous products.
One of the most powerful chemoselective ligation techniques is Native Chemical Ligation (NCL). nih.gov NCL involves the reaction between a peptide or protein with a C-terminal thioester and another peptide with an N-terminal cysteine. wikipedia.org This reaction forms a native peptide bond at the ligation site. nih.gov While DNP-PEG4-t-butyl ester does not participate directly in the NCL reaction, it can be incorporated into one of the peptide fragments prior to ligation. For example, the t-butyl ester can be deprotected and the resulting carboxylic acid can be coupled to a lysine side chain of a synthetic peptide. This DNP-PEG-labeled peptide can then be used in an NCL reaction to assemble a larger, semi-synthetic protein that is precisely labeled at a predetermined position.
The components of DNP-PEG4-t-butyl ester each play a crucial role in these advanced applications:
DNP (2,4-Dinitrophenyl) Group : Functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein. synabs.benih.gov This allows for the detection, purification, or targeting of the final bioconjugate using anti-DNP antibodies. synabs.be
PEG4 Spacer : The hydrophilic polyethylene glycol chain enhances the water solubility of the conjugate, which is particularly important when dealing with hydrophobic drugs or peptides. precisepeg.comaxispharm.comchempep.com It also provides a flexible spacer that can reduce steric hindrance between the conjugated molecules and potentially decrease the immunogenicity of the attached biomolecule. precisepeg.combroadpharm.com
t-Butyl Ester : This protecting group offers a key advantage for sequential ligation strategies. smolecule.com The carboxylic acid remains masked and unreactive while other modifications are performed. Its selective removal under acidic conditions, which are orthogonal to many other common bioconjugation reactions, allows for the subsequent, controlled attachment of another molecule at this site. nih.govresearchgate.net This "click-and-click" approach is essential for building multifunctional and complex biomolecular systems.
| Component | Function | Significance in Complex Architectures |
|---|---|---|
| DNP Moiety | Hapten | Provides a handle for specific detection, affinity purification, or targeted delivery using anti-DNP antibodies. synabs.benih.gov |
| PEG4 Linker | Hydrophilic Spacer | Improves solubility, reduces aggregation, provides spatial separation between conjugated moieties, and can lower immunogenicity. precisepeg.comchempep.combroadpharm.com |
| t-Butyl Ester | Protecting Group | Enables sequential and site-directed conjugation by masking a reactive carboxylic acid, which can be deprotected under specific acidic conditions for further modification. nih.govsmolecule.com |
Research Paradigms and Translational Applications of Dnp Peg4 T Butyl Ester
Engineering Chemical Probes for Interrogating Molecular Recognition and Interaction Networks
Chemical probes are essential tools for dissecting complex biological processes. The design of such probes often involves integrating a recognition element, a linker, and a reporter or handle. The DNP-PEG4-t-butyl ester structure embodies this principle, with the DNP group serving as a versatile molecular tag for detection and enrichment.
The 2,4-dinitrophenyl (DNP) group functions as an effective molecular tag in proteomics due to its properties as a hapten. A hapten is a small molecule that can elicit a strong immune response when attached to a larger carrier, such as a protein. This characteristic is exploited in proteomics for affinity enrichment and detection.
Because DNP is not endogenously found in most biological tissues, antibodies raised against it (anti-DNP antibodies) provide highly specific tools for detection and purification. When a protein of interest is labeled with a DNP-containing probe, it can be selectively captured from a complex mixture, such as a cell lysate, using immobilized anti-DNP antibodies. This process, known as affinity enrichment, is a critical step for identifying protein-protein interactions or for isolating low-abundance proteins for further analysis.
The use of DNP as a tag offers an alternative to other common systems, such as the biotin-streptavidin system, particularly in contexts where endogenous biotin (B1667282) might interfere with the assay. The reversible nature of the affinity interaction allows for the subsequent elution and analysis of the captured proteins.
| Affinity Tag System | Principle of Interaction | Typical Size | Common Elution Method | Key Advantages |
| DNP Tag | Hapten-Antibody | Small Molecule | pH change, competitive elution | Not endogenous, high specificity of antibodies. |
| His-tag | Metal Chelation (e.g., Ni-NTA) | 6-10 amino acids | Imidazole competition, pH change | Small size, good for denaturing conditions. |
| GST-tag | Enzyme-Substrate | ~26 kDa | Reduced glutathione | Enhances solubility, high yield purification. |
| Protein A | IgG Fc region binding | ~28 kDa | Low pH buffer, competitive elution | High affinity, can increase solubility of fusion protein. |
The rational design of chemical probes aims to maximize binding affinity for the intended target while minimizing off-target interactions, thereby ensuring high selectivity. Several key physicochemical principles govern this process and are applicable to the design of probes incorporating the DNP moiety.
Shape Complementarity : The probe's three-dimensional structure must fit snugly into the target's binding pocket. Computational modeling can be used to design probes where the DNP group and surrounding scaffold are sterically compatible with the target site, avoiding clashes that would reduce affinity.
Electrostatic Interactions : Optimizing electrostatic interactions, such as hydrogen bonds and charge-charge interactions, is crucial. The nitro groups on the DNP ring, for instance, are strong hydrogen bond acceptors. The rational placement of these and other functional groups to complement the electrostatic landscape of the target's binding site can significantly enhance affinity and selectivity.
Conformational Rigidity : Introducing some rigidity into the probe's structure can reduce the entropic penalty of binding, as less conformational freedom is lost upon complex formation. This can lead to higher affinity. While the PEG4 linker in DNP-PEG4-t-butyl ester is flexible, modifications to the linker or the scaffold to which DNP is attached can be used to pre-organize the probe into a conformation favorable for binding.
By systematically modifying the structure based on these principles, researchers can fine-tune a probe's properties to achieve the desired selectivity and affinity for its biological target.
Contributions to Targeted Protein Degradation (PROTACs) Research
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the heart of this technology, and compounds like DNP-PEG4-t-butyl ester serve as key building blocks in their construction. A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.
The linker is not merely a passive spacer but an active and critical determinant of a PROTAC's success. Its length, composition, and rigidity profoundly influence the physicochemical properties and biological activity of the entire molecule. The linker's primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential step for the subsequent ubiquitination and degradation of the target protein.
Linkers are broadly classified based on their structural characteristics:
Flexible Linkers : These are the most common type and include alkyl chains and polyethylene (B3416737) glycol (PEG) chains. Their flexibility allows the two ligands to adopt a wide range of orientations, which can facilitate the initial formation of the ternary complex by reducing the entropic penalty of binding.
Rigid Linkers : These often incorporate aromatic rings, alkynes, or cyclic structures. Their conformational restriction can pre-organize the PROTAC into an active conformation that is optimal for ternary complex formation, potentially leading to improved selectivity and potency.
The choice of linker affects not only degradation efficiency but also crucial drug-like properties such as solubility, cell permeability, and metabolic stability.
Polyethylene glycol (PEG) chains are among the most frequently used linkers in PROTAC design. The PEG4 moiety in DNP-PEG4-t-butyl ester exemplifies this class of linker. The specific properties of PEG linkers offer several advantages in mediating the formation of the ternary complex.
Solubility and Hydrophilicity : PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule. This enhanced solubility is beneficial for handling and formulation and can improve compatibility with physiological environments.
Flexibility and Conformational Dynamics : The ethylene (B1197577) glycol units provide a high degree of conformational flexibility. This plasticity allows the PROTAC to adapt its geometry to facilitate productive interactions between the surfaces of the target protein and the E3 ligase, which may not have a natural affinity for each other. This adaptability is crucial for stabilizing the ternary complex.
Linker Length : The length of the PEG linker is a critical parameter that must be empirically optimized. A linker that is too short may prevent the two proteins from binding simultaneously due to steric hindrance, while a linker that is too long might lead to the formation of unproductive binary complexes or an unstable ternary complex. Studies have shown that varying the number of PEG units directly impacts degradation efficiency, with a clear optimal length for a given target and E3 ligase pair.
The ability of the PEG linker to favorably influence the stability of the POI-PROTAC-E3 ligase complex is described by the concept of "cooperativity." Positive cooperativity, where the binding of the first protein enhances the binding of the second, is often a hallmark of potent degraders and is heavily influenced by the linker's geometry.
| Linker Property | Influence on PROTAC Function | Research Finding |
| Length | Determines the distance and orientation between POI and E3 ligase. | Optimal linker length is crucial; both too short and too long can abrogate degradation activity. |
| Composition | Affects solubility, permeability, and metabolic stability. | PEG linkers enhance hydrophilicity and solubility, while alkyl linkers can improve cell penetration. |
| Flexibility | Impacts the entropic cost of ternary complex formation. | Flexible linkers (e.g., PEG) can allow for more dynamic but productive interactions to stabilize the ternary complex. |
| Attachment Point | Dictates the exit vector from the ligands. | The site where the linker is attached to the POI and E3 ligands significantly affects ternary complex geometry and degradation efficacy. |
The synthesis of effective PROTACs often requires a modular approach, allowing for the rapid assembly and testing of many combinations of POI ligands, E3 ligase ligands, and linkers. Compounds like DNP-PEG4-t-butyl ester are designed to be versatile building blocks or "modules" for this purpose.
In this context:
The DNP group can serve as a placeholder or a functional warhead for a specific protein of interest that has a binding pocket suitable for the dinitrophenyl moiety.
The PEG4 linker provides the optimal spacing and flexibility characteristics that have been proven effective in numerous PROTAC systems.
The t-butyl ester is a common protecting group for a carboxylic acid. Its presence allows for selective chemical reactions. The ester can be deprotected (hydrolyzed) to reveal a carboxylic acid, which can then be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) for Cereblon or VH032 for VHL) using standard peptide coupling chemistry.
This modularity enables the creation of a PROTAC library where, for instance, the DNP warhead is kept constant while the E3 ligase ligand or the linker attachment point is varied. Such a library allows researchers to systematically explore the structure-activity relationships (SAR) and optimize for degradation potency and selectivity. The use of well-defined, ready-to-use linker modules like DNP-PEG4-t-butyl ester significantly accelerates the design-make-test cycle in PROTAC development.
Strategic Integration into Antibody-Drug Conjugate (ADC) Development
The modular nature of DNP-PEG4-t-butyl ester, combining a DNP hapten, a hydrophilic PEG spacer, and a cleavable t-butyl ester, makes it a versatile tool in the construction of advanced therapeutic agents like Antibody-Drug Conjugates (ADCs). Its components can be strategically employed to address key challenges in ADC design, namely linker stability and controlled payload release.
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. nih.gov It must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities, yet be efficiently cleaved to release the payload within the target cancer cell. nih.govresearchgate.net While DNP-PEG4-t-butyl ester is not a complete linker itself, its components are relevant to modern linker design strategies that aim to enhance stability.
The stability of linkers is a major focus of ADC research. For instance, traditional peptide linkers can be susceptible to cleavage by extracellular enzymes like elastase, leading to systemic payload release and potential side effects such as myelosuppression. researchgate.net Researchers are developing strategies like "tandem-cleavage" linkers, which require two sequential enzymatic events to liberate the payload, thereby improving circulating stability. researchgate.netacs.org One such design involves protecting a dipeptide linker with a glucuronide moiety; the glucuronide is cleaved by lysosomal β-glucuronidase, followed by cathepsin-mediated cleavage of the exposed dipeptide to release the drug. researchgate.netacs.org
| Linker Type | Cleavage Trigger | Key Characteristics |
| Traditional Peptide (e.g., Val-Cit) | Cathepsin B (in lysosome) | Susceptible to extracellular cleavage by other proteases. researchgate.net |
| Silyl Ether-Based | Acidic pH (in endosome/lysosome) | Demonstrates improved stability in human plasma compared to traditional hydrazine (B178648) linkers. nih.gov |
| Ester-Based | Esterases (in plasma, cytosol) | Stability is highly dependent on conjugation site and surrounding chemical groups. nih.gov |
| Tandem-Cleavage (e.g., Glucuronide-Peptide) | Dual enzymes (e.g., β-glucuronidase and Cathepsin) | Offers enhanced stability in circulation by requiring two cleavage events for payload release. researchgate.netacs.org |
This table provides a comparative overview of different cleavable linker strategies relevant to ADC development.
The t-butyl ester group is a well-established protecting group in organic synthesis, prized for its stability under many conditions but susceptibility to cleavage under acidic conditions. broadpharm.comresearchgate.net This characteristic is particularly advantageous for ADC design, as it offers a mechanism for pH-dependent payload release. As an ADC internalizes into a target cell via the endocytic pathway, it is trafficked from early endosomes (pH ~6.0-6.5) to late endosomes and then lysosomes (pH ~4.5-5.0). The progressively acidic environment of these compartments can trigger the hydrolysis of the t-butyl ester.
While the primary application of t-butyl ester cleavage is often a deprotection step during the synthesis of more complex linkers researchgate.netacs.org, its acid-labile nature presents a potential direct release mechanism. An ADC could be designed where the payload is linked via the ester, allowing for its release in the acidic intracellular environment. This strategy aligns with the development of acid-cleavable linkers, which aim to improve upon early designs like hydrazine linkers that suffered from poor stability. nih.gov The cleavage of the ester would unmask a carboxylic acid, which could be part of a self-immolative spacer that subsequently fragments to release the active drug. The DNP-PEG4-t-butyl ester itself contains the core components for such a strategy: a handle for conjugation (the DNP end, or the ester end after modification), a spacer (PEG4), and a trigger (t-butyl ester). broadpharm.com
| Functional Group | Cleavage Condition | Application in Synthesis/Delivery |
| tert-Butyl (t-butyl) Ester | Acidic conditions (e.g., TFA, HCl) | Deprotection step in multi-step synthesis of linker-payload constructs. acs.orgresearchgate.net Potential for direct, pH-triggered payload release inside endosomes/lysosomes. broadpharm.com |
| Fmoc Group | Basic conditions (e.g., piperidine) | Protecting group for amine functionalities during peptide synthesis of linker components. acs.org |
| PNP Carbonate | Nucleophilic attack | Used to form stable carbamate (B1207046) linkages in linker-drug assembly. acs.org |
This table summarizes the cleavage conditions and applications of key functional groups used in the synthesis of ADC linkers.
Advancements in Proteomics and Protein Engineering through DNP-PEG4-t-butyl Ester
The distinct chemical properties of DNP-PEG4-t-butyl ester lend themselves to a variety of applications in proteomics and protein engineering, from purifying specific proteins to labeling them at precise locations for further study.
The 2,4-dinitrophenyl (DNP) group is a classic hapten, capable of eliciting a strong and specific antibody response. This high-affinity interaction between DNP and anti-DNP antibodies forms the basis of powerful affinity capture and purification techniques. nih.gov By incorporating the DNP moiety, DNP-PEG4-t-butyl ester can be used to "tag" a protein of interest, enabling its selective isolation from complex biological mixtures like cell lysates. neb.com
The general principle of affinity purification involves a "tag" on a target protein that binds specifically to a ligand immobilized on a solid support, such as chromatography resin or magnetic beads. neb.comyoutube.com In this case, a protein modified with DNP-PEG4-t-butyl ester can be efficiently captured on a matrix functionalized with anti-DNP antibodies. After washing away non-specifically bound proteins, the purified DNP-tagged protein can be eluted. This method is analogous to other widely used affinity systems like His-tags or biotin-streptavidin. neb.com
A more advanced technique is tandem affinity purification (TAP), which uses a dual-component tag to achieve higher purity through a two-step purification process. wikipedia.org The DNP tag could potentially be incorporated as one of the affinity handles in a custom TAP-tag design for highly specific protein complex isolation. The specificity of the DNP-antibody interaction allows for efficient purification under mild conditions, which helps to preserve the structure and function of the target protein and any interacting partners. wikipedia.org
Attaching a label to a specific site on a protein is crucial for studying its function without causing significant perturbation. researchgate.netspringernature.com While traditional labeling methods using reagents like N-hydroxysuccinimide (NHS) esters often result in non-specific modification of multiple lysine (B10760008) residues, modern techniques aim for greater precision. nih.gov
DNP-PEG4-t-butyl ester can be readily adapted for these site-specific labeling strategies. The terminal t-butyl ester can be hydrolyzed to a carboxylic acid, which is then easily converted into a reactive NHS ester. broadpharm.com This DNP-PEG4-NHS ester becomes a valuable reagent for targeting primary amines on proteins.
Lysine Residue Labeling : While generally non-specific, under controlled conditions (e.g., pH, stoichiometry), labeling of the most reactive or accessible lysine residue can be achieved.
N-terminal Labeling : The N-terminal α-amine of a protein typically has a lower pKa than the ε-amines of lysine residues. By carefully controlling the reaction pH, preferential labeling of the N-terminus can be accomplished.
Chemoselective Labeling : More advanced methods can transform NHS-esters into chemoselective reagents. For example, pre-treatment with MESNA can convert an NHS-ester into a thioester capable of specifically labeling an N-terminal cysteine residue. nih.gov
By employing such methods, the DNP-PEG4 moiety can be precisely placed on a protein, serving as an affinity tag for purification, a handle for immobilization, or a probe for studying protein interactions.
Functionalizing the surface of biomaterials is a key strategy in tissue engineering and regenerative medicine to control and direct cellular behavior, such as adhesion, proliferation, and differentiation. researchgate.net This is often achieved by immobilizing bioactive molecules, like cell-adhesive peptides, onto the material surface. researchgate.netnih.gov
DNP-PEG4-t-butyl ester serves as an excellent bifunctional linker for this purpose. One end of the molecule can be covalently attached to a biomaterial surface, while the other end presents the DNP tag.
Process for Immobilization:
Surface Activation: The biomaterial surface (e.g., glass, titanium, polymer scaffold) is chemically activated to present reactive groups (e.g., amines, carboxyls).
Linker Attachment: The DNP-PEG4-t-butyl ester (or its activated form, such as the NHS ester) is reacted with the activated surface, covalently attaching the linker. The hydrophilic PEG4 chain acts as a flexible spacer, extending the DNP tag away from the surface to ensure its accessibility. researchgate.net
Protein Immobilization: A protein that has been site-specifically labeled with an anti-DNP antibody (or a genetically engineered protein fused to an anti-DNP binding domain) can then be immobilized onto the surface through the high-affinity DNP-antibody interaction.
This directed immobilization strategy ensures that the conjugated protein is oriented correctly, which is often crucial for its biological activity. nih.gov This approach allows for the creation of "smart" biomaterials with precisely controlled surface chemistry designed to elicit specific biological responses.
Analytical Methodologies for Comprehensive Characterization of Dnp Peg4 T Butyl Ester and Conjugates
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of DNP-PEG4-t-butyl ester, providing detailed insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise chemical structure. nih.gov In ¹H NMR spectroscopy, the characteristic signals confirm the presence of all key structural motifs. The aromatic protons of the dinitrophenyl (DNP) group typically appear in the downfield region of the spectrum, while the repeating ethylene (B1197577) glycol units of the PEG4 chain produce a distinct signal. The protons of the t-butyl ester group are also readily identifiable. Similarly, ¹³C NMR provides complementary information on the carbon framework of the molecule. The integration of proton signals in ¹H NMR can also be used to determine the purity of the functionalized PEG. nih.gov Dynamic Nuclear Polarization (DNP) can be used to greatly enhance the sensitivity of NMR studies, which is particularly beneficial for complex and large molecular assemblies. scilit.comdntb.gov.ua
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the various functional groups present in DNP-PEG4-t-butyl ester. The FTIR spectrum will exhibit characteristic absorption bands corresponding to the nitro groups of the DNP moiety, the ether linkages of the PEG chain, and the carbonyl group of the t-butyl ester. This technique serves as a rapid and effective method for verifying the presence of these key functional components.
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical FTIR Absorption Band (cm⁻¹) |
| DNP Aromatic Protons | 7.0 - 9.0 | N/A |
| PEG Methylene Protons (-CH₂-CH₂-O-) | ~3.6 | ~1100 (C-O Stretch) |
| t-butyl Protons | ~1.5 | N/A |
| Ester Carbonyl (C=O) | N/A | ~1730 |
| Nitro Group (NO₂) | N/A | ~1530 and ~1350 |
High-Resolution Chromatographic Separations for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of DNP-PEG4-t-butyl ester and for monitoring the progress of its conjugation to biomolecules.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of PEGylated compounds. nih.gov It is highly sensitive and can separate PEGs of different molecular weights, providing detailed information about the sample's components. For DNP-PEG4-t-butyl ester, reverse-phase HPLC (RP-HPLC) is commonly used. A pure compound will ideally present as a single, sharp peak in the chromatogram. The presence of additional peaks can indicate impurities or degradation products. HPLC is also a powerful tool for monitoring the progress of a conjugation reaction by tracking the consumption of the starting materials and the formation of the desired product. However, it is important to note that the properties of a protein are altered after PEGylation, which can make the separation of the PEGylated protein from related impurities challenging with conventional chromatographic columns and methods. google.com
Two-Dimensional Liquid Chromatography (2D-LC) can be employed to overcome some of the challenges associated with analyzing PEGylated molecules, especially in complex mixtures. thermofisher.com This technique can be particularly useful when dealing with samples containing non-volatile buffer salts that might interfere with certain detectors. thermofisher.com
| Technique | Primary Application | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring | Retention time, peak area (quantitative), presence of impurities |
| Two-Dimensional Liquid Chromatography (2D-LC) | Analysis of complex mixtures | Enhanced separation of components |
Mass Spectrometry-Based Approaches for Molecular Identity and Conjugation Stoichiometry
Mass spectrometry (MS) is a critical tool for confirming the molecular identity of DNP-PEG4-t-butyl ester and for determining the stoichiometry of its conjugates. nih.gov
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are soft ionization techniques commonly used for the analysis of PEGylated molecules. These methods allow for the accurate determination of the molecular weight of the intact DNP-PEG4-t-butyl ester.
For PEGylated proteins, mass spectrometry is the technique of choice for determining the accurate average molecular weight and the degree of PEGylation. nih.gov The heterogeneity of PEG molecules can present a challenge in the characterization of PEGylated biotherapeutics. ingenieria-analitica.com LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful and sensitive technique for both qualitative and quantitative analysis of protein pharmaceuticals. nih.govingenieria-analitica.com The mass spectrum of a PEGylated protein will show a distribution of species, with each peak differing by the mass of the PEG monomer unit (approximately 44 Da). ingenieria-analitica.com This allows for the determination of the number of DNP-PEG4-t-butyl ester molecules attached to the target biomolecule.
| Technique | Primary Application | Key Information Provided |
| Mass Spectrometry (ESI-MS, MALDI-MS) | Molecular weight determination | Accurate mass of DNP-PEG4-t-butyl ester |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Characterization of conjugates | Molecular weight of the conjugate, degree of PEGylation (stoichiometry), distribution of PEGylated species |
Future Trajectories and Emerging Research Horizons for Dnp Peg4 T Butyl Ester
Exploration in Next-Generation PROTAC and Deubiquitinase-Targeting Chimera (DUBTAC) Modalities
The modular nature of DNP-PEG4-t-butyl ester makes it a valuable tool for advancing targeted protein modulation technologies, including both degradation and stabilization platforms.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.govnomuraresearchgroup.com A typical PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker. frontiersin.orgmedchemexpress.com While the majority of current PROTACs hijack a limited number of well-characterized E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a pressing need to discover ligands for other E3 ligases to expand the scope of targeted protein degradation and overcome potential resistance mechanisms. frontiersin.orgresearchgate.net
DNP-PEG4-t-butyl ester serves as a foundational linker for constructing PROTACs aimed at exploring novel E3 ligases. Its key features are:
A Protected Linkage Point: The t-butyl ester group provides a stable, protected carboxylic acid. organic-chemistry.org Following a straightforward deprotection step, typically under acidic conditions, the resulting carboxyl group can be readily conjugated to a POI ligand using standard amidation chemistry. nih.gov
Optimized Spacer: The hydrophilic PEG4 linker provides adequate length and flexibility to span the distance between an E3 ligase and a target protein, which is critical for the formation of a productive ternary complex. axispharm.comjenkemusa.com PEG linkers also enhance the aqueous solubility and cell permeability of the final PROTAC molecule. jenkemusa.com
A Potential E3 Ligase Handle: The DNP group represents the exploratory end of the molecule. While not a conventional ligand for known E3 ligases, its presence allows for its use in screening campaigns to identify new E3 ligases that may bind to it. Alternatively, the DNP moiety can be chemically modified or replaced with newly discovered ligands that recruit other E3 ligases, extending the reach of PROTAC technology.
| Component | Function in PROTAC Design |
| DNP Group | Serves as a scaffold for modification or as a probe to identify novel E3 ligase interactions. |
| PEG4 Linker | Provides optimal spacing and flexibility for ternary complex formation; enhances solubility. axispharm.comjenkemusa.com |
| t-butyl Ester | Acts as a stable protecting group for the carboxylic acid, allowing for sequential, controlled conjugation to a POI ligand. organic-chemistry.orgnih.gov |
In contrast to protein degradation, many diseases are caused by the aberrant degradation of essential proteins, necessitating strategies for their stabilization. d-nb.info Deubiquitinase-Targeting Chimeras (DUBTACs) are an emerging therapeutic modality designed for this purpose. nomuraresearchgroup.comnih.gov Structurally analogous to PROTACs, DUBTACs are heterobifunctional molecules that recruit a deubiquitinase (DUB) enzyme to a target protein, leading to the removal of ubiquitin tags and rescuing the protein from proteasomal degradation. d-nb.infonih.govnih.gov
DNP-PEG4-t-butyl ester is well-suited for the synthesis of DUBTACs. In this context, the linker would connect a POI-binding ligand with a DUB-recruiting ligand. nomuraresearchgroup.com The defined length and hydrophilicity of the PEG4 spacer are crucial, although some studies suggest that more rigid linkers may be favorable for certain DUBTAC applications. nomuraresearchgroup.comnih.gov The synthetic utility of the t-butyl ester remains paramount, offering a convenient handle for attaching a POI ligand after the DUB-recruiting portion of the molecule has been established.
Engineering of Multi-Functional Chemical Biology Probes and Tools
Beyond protein modulation, DNP-PEG4-t-butyl ester is an excellent building block for creating multi-functional chemical probes to investigate complex biological systems. The DNP group is widely recognized as a hapten—a small molecule that can elicit a strong and specific immune response when attached to a larger carrier protein. synabs.betcichemicals.com This property can be exploited in various assay formats.
By leveraging the molecule's distinct components, a variety of bespoke probes can be engineered:
The DNP group can serve as a versatile detection tag, recognized with high specificity by anti-DNP antibodies in immunoassays such as ELISA, Western blotting, or immunohistochemistry. synabs.betcichemicals.com
The t-butyl ester , once deprotected, provides a reactive site for attaching other functional modules. These can include fluorophores for imaging, biotin (B1667282) for affinity purification, or cross-linking agents to capture protein-protein interactions. nih.gov
This modular approach enables the construction of probes for applications such as identifying the cellular targets of a drug, visualizing protein localization, or as a non-biotin alternative in streptavidin-based detection systems. synabs.be
Interdisciplinary Applications in Advanced Materials Science and Nanotechnology
The unique properties of DNP-PEG4-t-butyl ester lend themselves to applications at the interface of biology and materials science. PEGylation—the process of attaching PEG chains to surfaces—is a widely used strategy to improve the biocompatibility of materials and nanoparticles. creativepegworks.comsemanticscholar.orgresearchgate.net
Potential applications in this domain include:
Surface Functionalization: The molecule can be used to modify the surfaces of nanoparticles, quantum dots, or medical devices. creativepegworks.comnih.gov The PEG4 linker can increase the hydrophilicity and stability of nanoparticles in biological fluids and reduce non-specific protein adsorption. creativepegworks.comnih.govijcce.ac.ir
Targeted Nanoparticle Delivery: The DNP end can be used as a hapten for antibody-mediated targeting, while the deprotected ester can be used to attach therapeutic payloads or imaging agents to a nanoparticle. nih.govnih.gov This could facilitate the development of nanocarriers for targeted drug delivery or diagnostic imaging. For instance, DNA origami nanostructures decorated with DNP have been used to study the spatial organization of antibodies in mast cell activation. nih.gov
| Application Area | Role of DNP-PEG4-t-butyl ester |
| Nanoparticle Stabilization | PEG4 chain enhances aqueous dispersibility and biocompatibility. creativepegworks.comijcce.ac.ir |
| Bio-functionalization | DNP group acts as a specific binding site for antibodies (hapten). nih.gov |
| Payload Attachment | The t-butyl ester provides a site for conjugating drugs or imaging agents after deprotection. |
Integration within High-Throughput Screening and Combinatorial Chemistry Platforms for Discovery
The discovery of new drugs and biological probes often relies on the synthesis and screening of large numbers of molecules. slideshare.net Combinatorial chemistry, particularly when coupled with solid-phase synthesis, enables the rapid generation of vast molecular libraries. nih.govresearchgate.net
DNP-PEG4-t-butyl ester is an ideal building block for such platforms. The t-butyl ester is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step solid-phase syntheses. springernature.comharvard.edu A synthetic strategy could involve anchoring the DNP end of the molecule to a solid support resin. The t-butyl ester can then be deprotected and reacted with a diverse library of chemical building blocks. researchgate.net After cleavage from the resin, this generates a large library of compounds all sharing the DNP-PEG4 core but varying at the other end. These libraries can then be subjected to high-throughput screening to identify "hit" molecules with desired biological activities, such as novel enzyme inhibitors or PROTACs. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing DNP-PEG4-t-butyl ester, and what characterization techniques are essential for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves coupling the DNP (2,4-dinitrophenyl) group to the PEG4-t-butyl ester backbone via NHS ester chemistry. Critical steps include maintaining anhydrous conditions and controlled stoichiometry to avoid side reactions. Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon peaks corresponding to PEG chains and the t-butyl group .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection at 260–280 nm (DNP absorption range) .
- Mass Spectrometry (MS) : Verify molecular weight consistency (e.g., ESI-MS for exact mass confirmation) .
Q. How should researchers handle and store DNP-PEG4-t-butyl ester to maintain its stability during experiments?
- Methodological Answer :
- Storage : Aliquot and store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the t-butyl ester group .
- Handling : Reconstitute in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to avoid premature hydrolysis. Avoid aqueous buffers until ready for conjugation .
- Stability Validation : Perform periodic HPLC analysis over 1–2 weeks under storage conditions to monitor degradation (e.g., appearance of free DNP or PEG-acid byproducts) .
Advanced Research Questions
Q. What experimental strategies can optimize the conjugation efficiency of DNP-PEG4-t-butyl ester with biomolecules like proteins or antibodies?
- Methodological Answer :
- pH Optimization : Conduct reactions in slightly basic conditions (pH 8.0–8.5) to enhance NHS ester reactivity with primary amines while minimizing hydrolysis .
- Molar Ratio Screening : Titrate DNP-PEG4-t-butyl ester against the target biomolecule (e.g., 5:1 to 20:1 molar ratios) and analyze conjugation efficiency via SDS-PAGE or MALDI-TOF .
- Competitive Assays : Use control reactions with excess glycine to quench unreacted NHS esters, ensuring conjugation specificity .
- Data Contextualization : Aggregate reaction parameters (temperature, buffer composition) and outcomes into a searchable database for iterative optimization, as recommended in experimental data platforms .
Q. How can researchers analyze contradictory data in bioconjugation reactions involving DNP-PEG4-t-butyl ester, such as variability in reaction yields?
- Methodological Answer :
- Statistical Frameworks : Apply ANOVA to identify significant variability sources (e.g., lot-to-lot reagent differences, temperature fluctuations) .
- Controlled Repeats : Replicate experiments under identical conditions with fresh reagent aliquots to isolate batch effects .
- Failure Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., DNP-PEG4-acid) that may compete with conjugation .
- Systematic Review : Cross-reference results with literature on structurally similar PEG linkers (e.g., Biotin-PEG4-NHS ester) to identify trends in PEG spacer reactivity .
Q. What methodologies are recommended for assessing the stability of DNP-PEG4-t-butyl ester under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound at pH 5.0, 7.4, and 9.0 at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .
- Kinetic Modeling : Calculate hydrolysis rate constants (k) using first-order kinetics and compare activation energies across conditions .
- Table Example :
| Condition | Half-life (hours) | Degradation Byproduct (%) |
|---|---|---|
| pH 7.4, 25°C | 120 | <5% PEG-acid |
| pH 9.0, 37°C | 24 | 35% PEG-acid |
| Data derived from controlled hydrolysis experiments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
